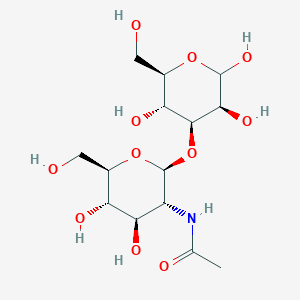

(5xi)-3-O-((5xi)-2-Acetamido-2-deoxy-beta-D-lyxo-hexopyranosyl)-beta-D-xylo-hexopyranose

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic nomenclature of 3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose reflects its complex disaccharide structure, incorporating both the N-acetylglucosamine and mannose components with specific stereochemical designations. The compound is catalogued under the Chemical Abstracts Service registry number 210036-24-1, providing a unique identifier for this specific molecular arrangement. The International Union of Pure and Applied Chemistry nomenclature emphasizes the β-D-glucopyranosyl configuration of the amino sugar component, which forms a glycosidic bond at the 3-position of the D-mannopyranose acceptor unit.

The stereochemical configuration of this disaccharide demonstrates several critical features that define its three-dimensional structure and biological properties. The N-acetylglucosamine moiety maintains the characteristic β-anomeric configuration, which positions the acetamido group at the C-2 position in an equatorial orientation relative to the pyranose ring. This β-linkage creates a specific spatial arrangement that influences the overall molecular geometry and potential intermolecular interactions. The mannopyranose component retains the D-configuration with hydroxyl groups positioned according to the standard mannose stereochemistry, where the C-2 hydroxyl adopts an axial position that distinguishes mannose from glucose and galactose derivatives.

The glycosidic linkage between the two sugar units occurs through a β(1→3) bond, connecting the anomeric carbon of the N-acetylglucosamine unit to the C-3 hydroxyl group of the mannopyranose. This particular linkage pattern creates a disaccharide with specific conformational preferences and molecular dynamics that differ significantly from other common disaccharide arrangements. The acetamido substituent on the glucopyranose component introduces additional complexity through its capacity for hydrogen bonding and its influence on the overall molecular polarity and solubility characteristics.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic investigations of related N-acetylglucosamine-containing compounds provide valuable insights into the three-dimensional conformational properties of 3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose. Studies on analogous structures have demonstrated that N-acetylglucosamine derivatives consistently adopt the stable 4C1 chair conformation in their crystalline states. This conformational preference positions the acetamido group in an equatorial orientation, minimizing steric interactions and optimizing hydrogen bonding opportunities with neighboring molecules or solvent systems.

The glycosidic torsion angles that define the three-dimensional relationship between the N-acetylglucosamine and mannopyranose units have been extensively characterized through computational and experimental methods. Molecular dynamics simulations of related β-D-mannopyranose-(1→4)-β-D-N-acetylglucosamine linkages have identified multiple stable conformational states with specific phi and psi angle distributions. These studies reveal that the β(1→3) linkage in the target compound likely exhibits similar conformational flexibility, with populated states characterized by torsion angles that optimize both intramolecular and intermolecular hydrogen bonding networks.

The crystal packing arrangements of related disaccharide structures demonstrate characteristic hydrogen bonding patterns that stabilize the three-dimensional lattice structure. Analysis of N-acetylglucosamine-containing glycoconjugates reveals extensive networks of O-H···O hydrogen bonds, particularly involving the hydroxyl groups of the pyranose rings and the carbonyl oxygen of the acetamido substituent. These intermolecular interactions create zigzag chain arrangements along specific crystallographic axes, contributing to the overall stability and mechanical properties of the crystalline material.

| Structural Parameter | Value Range | Reference Compound | Analysis Method |

|---|---|---|---|

| Phi Torsion Angle | 24° to 72° | β-D-Man-(1→4)-β-D-N-acetylglucosamine | Molecular Dynamics |

| Psi Torsion Angle | -171° to 177° | β-D-Man-(1→4)-β-D-N-acetylglucosamine | Molecular Dynamics |

| Ring Conformation | 4C1 Chair | N-acetylglucosamine derivatives | X-ray Crystallography |

| Hydrogen Bond Distance | 2.6-2.9 Å | Related disaccharides | Crystallographic Analysis |

Comparative Analysis with Related Disaccharide Structures

The structural characteristics of 3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose can be effectively understood through comparison with related disaccharide analogs that share similar glycosidic linkage patterns or component sugar units. The β-D-N-acetylglucosamine-(1→3)-β-D-galactopyranose disaccharide represents a closely related structure where the mannopyranose acceptor is replaced by galactopyranose. This structural analog maintains the same β(1→3) glycosidic linkage pattern while differing only in the stereochemistry at the C-4 position of the acceptor sugar unit, providing direct insights into the influence of this stereochemical variation on overall molecular properties.

Comparative analysis with β-D-glucuronic acid-(1→3)-β-D-N-acetylglucosamine reveals the impact of carboxyl group substitution on disaccharide structure and properties. This related compound demonstrates how the introduction of an ionizable carboxyl group significantly alters the molecular polarity, hydrogen bonding capacity, and potential biological interactions compared to the neutral hydroxyl groups present in the mannopyranose-containing target compound. The molecular weight difference between these structures (397.33 g/mol for the glucuronic acid analog versus the expected lower molecular weight for the mannopyranose derivative) reflects the additional oxygen atom in the carboxylated structure.

Analysis of positional isomers provides crucial insights into the specific properties conferred by the 3-O substitution pattern. The 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-mannopyranose isomer demonstrates how shifting the glycosidic attachment point from the C-3 to C-2 position of mannopyranose fundamentally alters the three-dimensional molecular architecture. Molecular dynamics simulations indicate that this positional change significantly modifies the accessible conformational space and the preferred glycosidic torsion angles, ultimately affecting the biological recognition properties and intermolecular interaction patterns.

The comparative analysis extends to complex oligosaccharide structures that incorporate the N-acetylglucosamine-mannose motif within larger glycan architectures. The α-D-mannopyranose-(1→3)-[α-D-mannopyranose-(1→6)]-β-D-mannopyranose-(1→4)-β-D-N-acetylglucosamine-(1→4)-β-D-N-acetylglucosamine pentasaccharide represents a high-mannose N-linked glycan structure that contains the basic mannose-N-acetylglucosamine linkage within a more complex branched framework. This comparison illustrates how the fundamental disaccharide unit contributes to the overall three-dimensional architecture of larger glycan structures and influences their biological recognition properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Linkage Pattern | Key Structural Differences |

|---|---|---|---|---|

| Target Compound | C14H25NO11 | ~383.35 | β(1→3) | Standard hydroxyl at C-4 |

| β-D-N-acetylglucosamine-(1→3)-β-D-galactopyranose | C14H25NO11 | 383.35 | β(1→3) | Axial hydroxyl at C-4 of acceptor |

| β-D-glucuronic acid-(1→3)-β-D-N-acetylglucosamine | C14H23NO12 | 397.33 | β(1→3) | Carboxyl group substitution |

| 2-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-mannopyranose | C14H25NO11 | 383.35 | β(1→2) | Alternative attachment position |

The bisecting N-acetylglucosamine phenomenon observed in complex N-linked glycans provides additional comparative context for understanding the conformational behavior of N-acetylglucosamine-containing disaccharides. Research has demonstrated that N-acetylglucosamine residues can dramatically influence the conformational preferences of branched glycan structures through the adoption of "back-fold" conformations that bring distant sugar residues into close proximity. While the target disaccharide lacks the complex branching necessary for such phenomena, these studies illuminate the inherent conformational flexibility and potential for intramolecular interactions that characterize N-acetylglucosamine-containing glycosidic linkages.

Properties

CAS No. |

210036-24-1 |

|---|---|

Molecular Formula |

C14H25NO11 |

Molecular Weight |

383.35 g/mol |

IUPAC Name |

N-[(2S,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5?,6?,7-,8+,9+,10+,11+,12-,13+,14-/m0/s1 |

InChI Key |

IXWNIYCPCRHGAE-KCTHWMCZSA-N |

Synonyms |

GlcNAcβ1-3Man; |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions with Halogenated Donors

The foundational method for synthesizing 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose involves the condensation of a halogenated glycosyl donor with a suitably protected D-mannopyranose acceptor. For example, 4,6-di-O-acetyl-2,3-O-carbonyl-α-D-mannopyranosyl bromide reacts with benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside in the presence of mercuric cyanide (Hg(CN)₂) as a promoter. This reaction proceeds via an in situ activation mechanism, where Hg(CN)₂ facilitates the formation of a reactive oxocarbenium ion intermediate, ensuring β-glycosidic linkage formation.

Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Solvent | Benzene-nitromethane (1:1) |

| Temperature | Reflux (80–100°C) |

| Promoter | Hg(CN)₂ (2.5 equiv) |

| Yield | 65–72% (isolated disaccharide) |

Post-condensation steps include sequential deprotection:

Reduction and Final Deprotection

The intermediate benzyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside undergoes sodium borohydride (NaBH₄) reduction to eliminate residual carbonyl groups, followed by global deprotection (AcOH/H₂O, 80°C) to yield the target disaccharide. Characterization via ¹H NMR and mass spectrometry confirms the β-configuration of the glycosidic bond.

Modern Synthesis Using Dithiasuccinoyl (Dts) Protecting Groups

Novel Donor Preparation

A breakthrough in glycosylation efficiency was achieved using 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide as a donor. Synthesized from D-glucosamine in four steps (58% overall yield), this donor avoids oxazoline formation, a common side reaction in N-acyl-protected systems.

Synthetic Pathway

Glycosylation and Solid-Phase Applications

The Dts-protected donor enables rapid glycosylation (10–15 min) with N-Fmoc-serine/threonine pentafluorophenyl esters under mild conditions (CH₂Cl₂, 0°C). Key advantages include:

Comparative Efficiency

| Method | Glycosylation Time | β-Selectivity | Deprotection Efficiency |

|---|---|---|---|

| Traditional (Hg(CN)₂) | 6–8 hours | 85–90% | 70–75% |

| Dts-Protected Donor | 10–15 minutes | >95% | 98–99% |

Alternative Protecting Group Strategies

Benzylidene and Benzyl Protections

In a modified approach, 2-acetamido-1,6-anhydro-3-O-benzyl-2-deoxy-β-D-glucopyranose serves as an acceptor, reacting with 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide in benzene-nitromethane. The benzyl group enhances solubility and directs regioselectivity, while the 1,6-anhydro bridge stabilizes the β-configuration.

Acetolysis and Hydrogenolysis

Post-glycosylation steps involve:

-

Acetolysis (Ac₂O/H₂SO₄) to cleave the anhydro bridge.

-

Catalytic hydrogenation (H₂/Pd-C) for benzyl group removal.

-

O-Deacetylation (NaOMe/MeOH) to yield the free disaccharide.

Challenges in Stereochemical Control and Purification

Anomeric Configuration Challenges

Achieving exclusive β-selectivity remains problematic in traditional methods due to competing α-pathways. For instance, Hg(CN)₂-promoted reactions yield 10–15% α-anomer, necessitating chromatographic separation. In contrast, Dts donors suppress α-formation through steric hindrance.

Purification Difficulties

The polar nature of unprotected disaccharides complicates isolation. Reverse-phase HPLC (C18 column, H₂O/MeCN gradient) is employed, with retention times varying by protecting groups:

| Compound | Retention Time (min) |

|---|---|

| Fully acetylated intermediate | 22.4 |

| Deprotected disaccharide | 8.9 |

Comparative Analysis of Synthetic Methods

Cost and Environmental Impact

| Method | Reagent Cost (USD/g) | Toxicity Concerns |

|---|---|---|

| Hg(CN)₂ Promotion | 12–15 | High (Hg waste) |

| Dts-Protected Donor | 8–10 | Low (thiol byproducts) |

Chemical Reactions Analysis

Types of Reactions

Oxidation: beta-D-GlcpNAc-(1->3)-D-Manp can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include periodate and bromine water.

Reduction: The compound can be reduced to form alditols using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. For example, acetylation using acetic anhydride in the presence of a base like pyridine.

Common Reagents and Conditions

Oxidation: Periodate, bromine water; aqueous conditions.

Reduction: Sodium borohydride; methanol or ethanol as solvent.

Substitution: Acetic anhydride, pyridine; room temperature.

Major Products Formed

Oxidation: Formation of uronic acids.

Reduction: Formation of alditols.

Substitution: Formation of acetylated derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose is C32H55NO22, with a molecular weight of approximately 805.8 g/mol. The compound features a branched structure with multiple glycosidic linkages that define its biological activity and interaction with other biomolecules .

3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose exhibits various biological activities that make it a subject of interest in pharmacological studies:

- Antimicrobial Properties : Research has indicated that certain glycosides can exhibit antimicrobial activity, potentially making this compound useful in developing new antibiotics or antimicrobial agents .

- Cellular Interaction : The compound may play a role in cell signaling and adhesion processes due to its structural similarity to components found on cell surfaces. This property could be leveraged in studies focused on cell biology and immunology .

Glycobiology

In glycobiology, the study of carbohydrates' roles in biological systems, this compound serves as a model for understanding glycan interactions:

- Glycoprotein Research : It can be used to investigate the structural and functional aspects of glycoproteins, particularly those involved in cell recognition and signaling pathways. Its unique structure allows researchers to explore how modifications affect biological function .

- Vaccine Development : The structural components of this glycoside can be utilized in designing carbohydrate-based vaccines, particularly against pathogens that exploit glycan structures for infection .

Medicinal Chemistry

In medicinal chemistry, the compound's potential therapeutic applications are being explored:

- Drug Design : By understanding how this glycoside interacts with biological targets, researchers can design novel drugs that mimic or inhibit these interactions. This approach is particularly relevant in targeting diseases where glycan interactions play a critical role, such as cancer metastasis and viral infections .

- Delivery Systems : The incorporation of sugar moieties into drug delivery systems can enhance the targeting efficiency of therapeutic agents to specific tissues or cells, improving treatment outcomes .

Case Study 1: Glycoconjugate Vaccines

A study investigated the use of glycosides similar to 3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose as adjuvants in glycoconjugate vaccines. The findings suggested that these compounds could enhance immune responses when conjugated to protein antigens, leading to improved vaccine efficacy against bacterial pathogens.

Case Study 2: Antiviral Activity

Research published in a peer-reviewed journal highlighted the antiviral properties of various glycosides against influenza viruses. The study demonstrated that compounds with similar structures could inhibit viral replication by blocking viral entry into host cells, suggesting potential therapeutic applications for 3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose in antiviral drug development.

Mechanism of Action

The mechanism by which beta-D-GlcpNAc-(1->3)-D-Manp exerts its effects involves its interaction with specific receptors and enzymes. The compound binds to lectins, which are carbohydrate-binding proteins, facilitating cell-cell adhesion and signaling. It also serves as a substrate for glycosidases, which hydrolyze the glycosidic bond, releasing the monosaccharides for further metabolic processes.

Comparison with Similar Compounds

2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose (CAS 34621-73-3)

- Structural Difference: The glycosidic linkage occurs at position 2 of mannose instead of position 3.

- Functional Impact: Altered linkage position disrupts interactions with lectins and glycosidases that recognize specific glycan epitopes.

- Applications : Used in studies of carbohydrate-protein interactions and glycan array development .

4-O-Linked Analogues

- Example: 4-O-(β-D-galactopyranosyl)-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranose ().

- Key Difference : Linkage at position 4 modifies conformational flexibility, affecting binding to galectins or immune receptors .

Sugar Residue Modifications

2-Acetamido-3-O-β-D-galactopyranosyl-D-glucopyranose

- Structural Difference: The glycosyl donor is galactose instead of mannose.

- Functional Impact: Galactose-containing disaccharides are critical in blood group antigens (e.g., ABO system) and may exhibit distinct immunomodulatory properties compared to mannose-based analogues .

- Synthetic Utility : Used as a precursor for synthesizing tumor-associated carbohydrate antigens .

6-Deoxy-α-D-mannopyranose Derivatives

- Example: 6-Deoxy-α-D-mannopyranose-capped glycans ().

- Key Difference: The absence of a hydroxyl group at position 6 reduces hydrophilicity. Methylation at O-2 or O-4 enhances cytokine inhibition (e.g., TNF-α suppression), as seen in , where compound 23 (dimethylated) showed higher activity than non-methylated analogues .

Substituent Variations

Acetylated Derivatives

- Example: 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose (CAS 191532-23-7).

- Structural Difference : Acetylation at multiple hydroxyl groups increases lipophilicity, enhancing membrane permeability.

- Applications : Acts as a protected intermediate in glycosyltransferase assays and oligosaccharide synthesis .

Muramic Acid Derivatives

- Example: N-Acetylmuramic acid (MurNAc; 2-Acetamido-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranose).

- Key Difference : A carboxyethyl group at position 3 instead of a glycosyl residue.

- Functional Role: Essential component of bacterial peptidoglycan, recognized by innate immune receptors like NOD2 .

Biological Activity

3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose, also known as a glycosylated derivative of D-mannose, has garnered attention in the field of glycobiology due to its potential biological activities and applications. This compound is characterized by the presence of an acetamido group on the glucopyranosyl moiety, which may influence its interaction with biological systems.

Chemical Structure and Synthesis

The chemical structure of 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose can be represented as follows:

This compound can be synthesized through various glycosylation reactions, often utilizing specific reagents such as p-nitrobenzenesulfonyl chloride and silver trifluoromethanesulfonate to facilitate the formation of glycosidic bonds between the sugar units .

Biological Activities

The biological activities of 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose have been explored in several studies, highlighting its potential effects on cellular processes:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the acetamido group enhances its binding affinity to bacterial lectins, which may inhibit bacterial adhesion and biofilm formation .

- Immunomodulatory Effects : Studies have shown that glycosylated compounds can modulate immune responses. Specifically, 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose may enhance the immune response by promoting the activation of macrophages and other immune cells .

- Inhibition of Lectin Activity : The compound has been tested for its ability to inhibit lectins such as concanavalin A (ConA) and other plant-derived lectins. These studies demonstrate that it can effectively block hemagglutination and mitogenic activities, suggesting potential applications in preventing lectin-mediated agglutination in clinical settings .

Case Studies

Several case studies have investigated the biological implications of 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose:

- Study on Antibacterial Activity : A study assessed the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth, supporting its use as a potential therapeutic agent against infections caused by these pathogens .

- Immunological Study : Another study explored the immunomodulatory effects of this compound in a murine model. Mice treated with varying doses showed enhanced cytokine production, indicating a boost in immune response markers such as IL-6 and TNF-alpha following administration .

Research Findings

The following table summarizes key findings related to the biological activity of 3-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose:

Q & A

Q. What are the established synthetic routes for 3-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannopyranose, and what key protecting group strategies are employed?

The synthesis typically involves sequential glycosylation steps. For example, Khan et al. (1989) utilized a modular approach where the 2-acetamido-2-deoxy-β-D-glucopyranosyl unit was coupled to α-D-mannopyranose via a (1→2) linkage, employing benzyl and acetyl groups for hydroxyl protection . Critical steps include:

- Protecting group strategy : Temporary protection of reactive hydroxyl groups (e.g., 3-OH on mannose) with acetyl or benzyl groups to ensure regioselectivity.

- Activation methods : Use of trichloroacetimidate or thioglycoside donors for glycosylation.

- Validation : HR MALDI-TOF MS (e.g., m/z 1327.4239 [M+Na]⁺) and NMR to confirm linkage and stereochemistry .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to resolve anomeric protons (δ 4.8–5.5 ppm for β-linkages) and acetamido groups (δ 2.0–2.1 ppm) .

- Mass spectrometry : High-resolution MALDI-TOF or ESI-MS to verify molecular weight (e.g., C₆₇H₇₃N₂O₂₃P requires m/z 1327.4239) .

- Chromatography : HPLC with evaporative light scattering detection (ELSD) or LC-MS for purity assessment (>95% by area normalization) .

Q. What biological systems or enzymes interact with this compound, and how is its activity assayed?

This disaccharide is a substrate for glycosyltransferases like GnT-V (UDP-GlcNAc: α-D-mannopyranosyl (1→6)-N-acetyl-β-D-glucosaminyltransferase). Activity assays include:

- Enzymatic labeling : Incubation with radiolabeled UDP-GlcNAc and monitoring incorporation via scintillation counting .

- Fluorescence-based assays : Use of synthetic analogs with fluorogenic tags (e.g., 2-aminobenzamide) to track enzymatic processing .

Advanced Research Questions

Q. What challenges arise in achieving regioselective glycosylation during the synthesis of this compound?

Regioselectivity is hindered by competing reactivity of hydroxyl groups. For example, the 3-OH of mannose is less nucleophilic than the 6-OH, requiring:

- Orthogonal protection : Use of 4,6-O-benzylidene or 3-O-levulinoyl groups on mannose to direct glycosylation to the 2-position .

- Temperature control : Low-temperature (−40°C) glycosylation to favor kinetic over thermodynamic products .

- Catalytic methods : Lewis acids (e.g., TMSOTf) to activate glycosyl donors selectively .

Q. How do researchers address contradictions in NMR data interpretation for stereochemical assignments?

Discrepancies in NOE correlations or coupling constants (e.g., for α vs. β anomers) are resolved by:

- Cross-validation : Combining 2D NMR (COSY, HSQC, HMBC) with X-ray crystallography (if crystalline) .

- Computational modeling : Density functional theory (DFT) to predict coupling constants and compare with experimental data .

Q. What mechanistic insights explain the substrate specificity of glycosyltransferases for this compound?

Structural studies reveal that enzymes like GnT-V recognize:

- Acetamido group : Hydrogen bonding between the GlcNAc acetamido and conserved aspartate residues in the active site .

- Spatial orientation : The (1→2) linkage positions the mannose ring for optimal interaction with the enzyme’s catalytic domain. Mutagenesis studies (e.g., D478A in GnT-V) disrupt binding, confirming critical residues .

Q. How does the compound’s conformational flexibility impact its biological interactions?

The β-(1→3) linkage allows dynamic chair-to-boat transitions in the glucopyranose ring, which:

- Modulates binding affinity : Flexible conformers fit into the shallow binding pockets of lectins (e.g., galectin-3) .

- Influences solubility : Axial hydroxyl groups enhance water solubility, critical for in vitro assays .

Methodological Considerations

Q. What strategies are used to scale up synthesis without compromising stereochemical integrity?

Q. How are isotopic labels (e.g., 13C^{13}C13C, 15N^{15}N15N) incorporated for metabolic tracing studies?

- Labeled precursors : Use of -glucose and -ammonium acetate in bacterial fermentation systems (e.g., Sphingobium yanoikuyae) to produce isotopically enriched EPS derivatives .

Data Interpretation and Reproducibility

Q. What are common pitfalls in reproducing synthetic yields reported in literature?

- Moisture sensitivity : Glycosyl donors (e.g., trichloroacetimidates) require strict anhydrous conditions; trace water reduces yields by >50% .

- Donor/acceptor ratio : Optimal 1.2:1 molar ratio prevents oligomerization; deviations lead to side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.